Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate
Description
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a quinazoline-derived compound featuring a thioether linkage (-S-) and an ethyl acetate moiety. The thioacetate group (-S-CH2-COOEt) contributes to metabolic stability and electronic effects, influencing binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-5-10-17-15-12-8-6-7-9-13(12)18-16(19-15)22-11-14(20)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRTYDVHGBCNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Considerations
The quinazoline core consists of a fused benzene and pyrimidine ring system. In Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate, the C-4 position is substituted with a butylamino group (–NH–C₄H₉), while the C-2 position features a thioether-linked acetate (–S–CH₂–COOEt). This configuration introduces both lipophilic (butyl chain) and polar (thioacetate) regions, influencing solubility and reactivity.
Key synthetic challenges :
- Selective functionalization at C-2 and C-4 without side reactions.
- Stability of the thioether linkage under acidic or basic conditions.
- Steric hindrance from the butyl group during cyclization or substitution.
Synthetic Routes and Methodologies
Route 1: Sequential Substitution on Preformed Quinazoline Core
Synthesis of 4-Chloroquinazoline
The synthesis begins with the preparation of 4-chloroquinazoline, a versatile intermediate. Anthranilic acid reacts with phosphorus oxychloride (POCl₃) in toluene under reflux to form 2,4-dichloroquinazoline. Selective hydrolysis at C-2 using aqueous sodium hydroxide yields 4-chloroquinazoline-2(1H)-one, which is subsequently treated with POCl₃ to regenerate the dichloro intermediate.
Reaction conditions :
Introduction of Butylamino Group at C-4
4-Chloroquinazoline undergoes nucleophilic aromatic substitution with butylamine in ethanol at 60°C. The reaction is facilitated by the electron-withdrawing effect of the adjacent chlorine atom, activating the C-4 position for amine attack.
Optimization parameters :
Thioacetate Incorporation at C-2
The C-2 chlorine atom is displaced by ethyl mercaptoacetate in the presence of potassium carbonate as a base. The reaction proceeds via a nucleophilic substitution mechanism in dimethylformamide (DMF) at 80°C.
Critical factors :
Route 2: One-Pot Cyclization and Functionalization
Condensation of Anthranilic Acid with Butylurea
Anthranilic acid reacts with butylurea in acetic acid under reflux to form 4-butylaminoquinazolin-2(1H)-one. This method bypasses the need for POCl₃, offering a safer alternative.
Reaction profile :
Thiolation and Esterification
The 2-keto group is converted to a thioacetate via a two-step process:
- Thiolation : Treatment with phosphorus pentasulfide (P₂S₅) in pyridine replaces the carbonyl oxygen with sulfur, yielding 2-mercapto-4-butylaminoquinazoline.
- Esterification : Reaction with ethyl bromoacetate in the presence of triethylamine forms the thioether linkage.
Advantages :
- Avoids handling chlorinated intermediates.
- Higher functional group tolerance.
Disadvantages :
Reaction Mechanisms and Kinetic Studies
Nucleophilic Aromatic Substitution at C-4
The substitution of chlorine by butylamine follows a two-step mechanism:
- Formation of Meisenheimer complex : Attack of the amine nucleophile on the electron-deficient C-4 position.
- Elimination of HCl : Base-mediated deprotonation stabilizes the intermediate, releasing HCl.
Rate-determining step : Formation of the Meisenheimer complex, influenced by the electron-withdrawing capacity of the C-2 substituent.
Optimization Strategies and Side Reactions
Solvent Effects
Catalytic Additives
Spectroscopic Characterization and Quality Control
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a derivative of quinazoline, characterized by the presence of a thioether group and an ethyl acetate moiety. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate or other suitable alkylating agents. This reaction results in the formation of the thioester bond, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity:
- Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various cancer cell lines. Research indicates that these compounds can interact with specific enzymes involved in cancer progression, thereby exhibiting anticancer properties .
2. Antimicrobial Properties:
- The compound has shown promising results against various bacterial and fungal strains. Its thioether functionality may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects:
- Quinazoline derivatives are known for their anti-inflammatory properties. This compound has been evaluated in models of inflammation, demonstrating significant efficacy in reducing inflammatory markers .
4. Neuroprotective Potential:
- Preliminary studies suggest that compounds similar to this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Khalil et al., 2003 | Demonstrated anticancer activity against various cell lines | In vitro assays |
| Gursoy & Karal, 2003 | Evaluated anti-inflammatory effects in animal models | In vivo studies |
| Al-Suwaidan et al., 2016 | Investigated neuroprotective properties | Behavioral assays in rodents |
These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The butylamino group in the target compound increases logP compared to analogs with polar groups (e.g., amino or cyano in ). This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Metabolic Stability: Thioether linkages (as in the target compound and ) are less prone to oxidative degradation than oxy- or hydrazone-linked analogs (e.g., ’s hydrazono group) .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in , cyano in ) modulate reactivity and binding affinity, whereas electron-donating groups (e.g., methoxy in ) improve solubility .
Key Research Findings
- Substituent Impact: Bulky groups (e.g., butylamino in the target compound) improve target selectivity but may reduce synthetic yield compared to smaller substituents (e.g., methyl in ) .
- Linker Flexibility : Thioacetate linkers (as in the target compound) offer superior stability over ester or hydrazone linkages, as demonstrated in HDAC inhibitor studies () .
- Biological Screening : Analogs with halogen atoms (e.g., fluorine in ) show enhanced bioactivity due to improved pharmacokinetic profiles .
Biological Activity
Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The compound is synthesized through a reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. This reaction is crucial as it forms the thioether linkage essential for the biological activity of the compound. The general reaction can be summarized as follows:
Biological Activities
This compound exhibits a range of biological activities, primarily due to the quinazoline and thiazole moieties present in its structure. Key activities include:
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazoline structures showed significant inhibition of cell proliferation in MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. Studies have shown that quinazoline derivatives possess antibacterial properties, making them potential candidates for treating infections .
- Anticonvulsant Effects : Some derivatives within the quinazoline class have been studied for their anticonvulsant properties, suggesting that this compound may also exhibit similar effects .
- Anti-inflammatory Properties : Certain quinazoline derivatives have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the limitations of current SAR studies for this compound class?
- Limited data on in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution). Future work should integrate PK/PD modeling and metabolite profiling (LC-MS/MS) to bridge in vitro and in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
